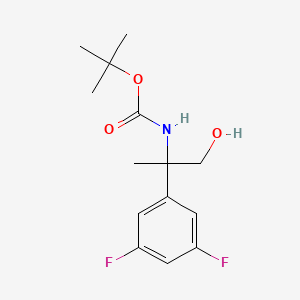![molecular formula C10H15NOS2 B8079893 4-Methyl-2-azaspiro[bicyclo[2.2.2]octane-5,2'-[1,3]dithiolan]-3-one](/img/structure/B8079893.png)
4-Methyl-2-azaspiro[bicyclo[2.2.2]octane-5,2'-[1,3]dithiolan]-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-azaspiro[bicyclo[222]octane-5,2’-[1,3]dithiolan]-3-one is a complex organic compound characterized by its unique spirocyclic structure This compound features a bicyclic framework with a spiro linkage, incorporating both nitrogen and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-azaspiro[bicyclo[2.2.2]octane-5,2’-[1,3]dithiolan]-3-one typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Bicyclic Framework: The initial step involves the construction of the bicyclic core, which can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Spiro Linkage: The spiro linkage is introduced by reacting the bicyclic intermediate with a suitable spirocyclic precursor under controlled conditions.
Incorporation of Heteroatoms: The nitrogen and sulfur atoms are introduced through nucleophilic substitution reactions, often using reagents such as thiols and amines.
Final Cyclization: The final step involves cyclization to form the desired spirocyclic compound, which may require specific catalysts and reaction conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of 4-Methyl-2-azaspiro[bicyclo[2.2.2]octane-5,2’-[1,3]dithiolan]-3-one may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-azaspiro[bicyclo[2.2.2]octane-5,2’-[1,3]dithiolan]-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced sulfur-containing derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.
Substitution: Thiols, amines, alkyl halides, and appropriate solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced sulfur derivatives, and various substituted spirocyclic compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
4-Methyl-2-azaspiro[bicyclo[2.2.2]octane-5,2’-[1,3]dithiolan]-3-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-Methyl-2-azaspiro[bicyclo[2.2.2]octane-5,2’-[1,3]dithiolan]-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The presence of nitrogen and sulfur atoms in its structure allows for diverse interactions, including hydrogen bonding, coordination with metal ions, and redox reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-Azaspiro[bicyclo[2.2.2]octane-2,2’-oxirane] .
- 2-Methyl-1’-azaspiro[[1,3]oxathiolane-5,3’-bicyclo[2.2.2]octane] hydrochloride .
Cevimeline trans-Isomer: (2RS,2’SR)-2’-Methyl-4-azaspiro[bicyclo[2.2.2]octane-2,5’-[1,3]oxathiolane] hydrochloride hemihydrate.
Uniqueness
4-Methyl-2-azaspiro[bicyclo[2.2.2]octane-5,2’-[1,3]dithiolan]-3-one is unique due to its specific spirocyclic structure incorporating both nitrogen and sulfur atoms. This combination of features imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
4'-methylspiro[1,3-dithiolane-2,5'-2-azabicyclo[2.2.2]octane]-3'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS2/c1-9-3-2-7(11-8(9)12)6-10(9)13-4-5-14-10/h7H,2-6H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPPYMUUZHINEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC13SCCS3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3AR,4S,6aR)-4-(2-hydroxyethyl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B8079813.png)
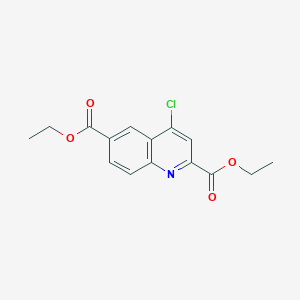

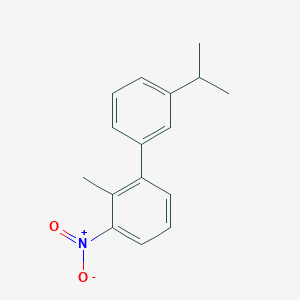
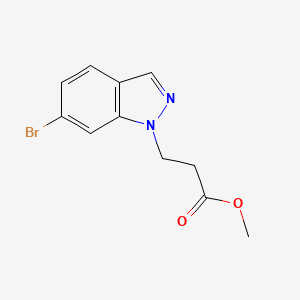
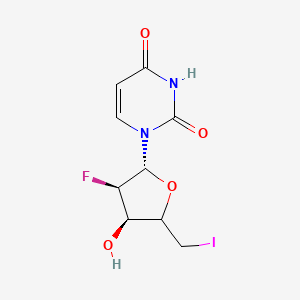
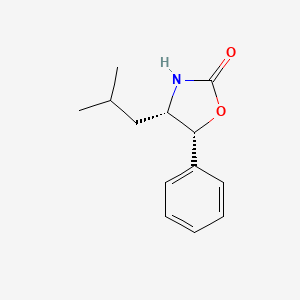
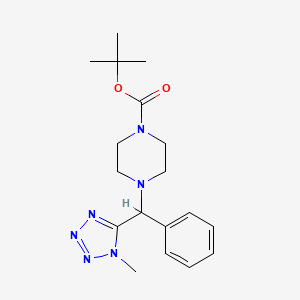

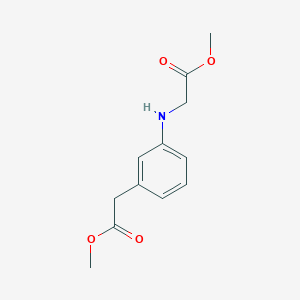
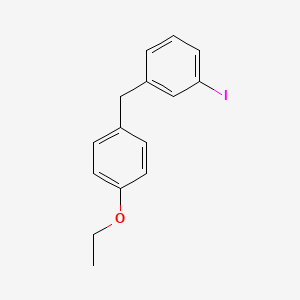
![tert-Butyl 3-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B8079887.png)

